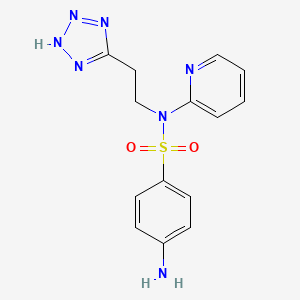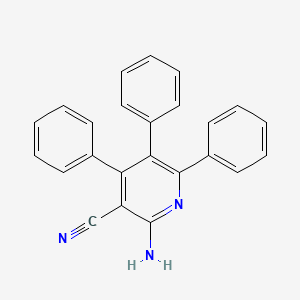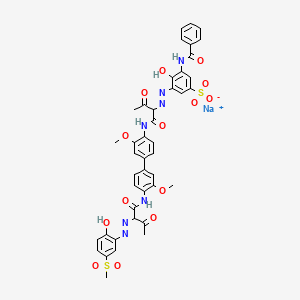
Benzenesulfonic acid, 3-(benzoylamino)-4-hydroxy-5-((1-(((4'-((2-((2-hydroxy-5-(methylsulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)amino)carbonyl)-2-oxopropyl)azo)-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 3-(benzoylamino)-4-hydroxy-5-((1-(((4’-((2-((2-hydroxy-5-(methylsulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)amino)carbonyl)-2-oxopropyl)azo)-, monosodium salt is a complex organosulfur compound. It is characterized by its aromatic sulfonic acid structure, which includes multiple functional groups such as hydroxyl, azo, and sulfonyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 3-(benzoylamino)-4-hydroxy-5-((1-(((4’-((2-((2-hydroxy-5-(methylsulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)amino)carbonyl)-2-oxopropyl)azo)-, monosodium salt involves multiple steps. The process typically begins with the sulfonation of benzene using concentrated sulfuric acid to form benzenesulfonic acid
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation reactors and specialized equipment for handling the various reagents and intermediates. The process is carefully controlled to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 3-(benzoylamino)-4-hydroxy-5-((1-(((4’-((2-((2-hydroxy-5-(methylsulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)amino)carbonyl)-2-oxopropyl)azo)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azo groups can be reduced to amines.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonyl chlorides, and various substituted aromatic compounds.
Scientific Research Applications
Benzenesulfonic acid, 3-(benzoylamino)-4-hydroxy-5-((1-(((4’-((2-((2-hydroxy-5-(methylsulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)amino)carbonyl)-2-oxopropyl)azo)-, monosodium salt is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 3-(benzoylamino)-4-hydroxy-5-((1-(((4’-((2-((2-hydroxy-5-(methylsulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)amino)carbonyl)-2-oxopropyl)azo)-, monosodium salt involves its interaction with various molecular targets and pathways. The compound’s sulfonic acid group can act as a strong acid, facilitating proton transfer reactions. The azo groups can participate in redox reactions, while the hydroxyl and amine groups can form hydrogen bonds and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Sulfanilic acid: Another aromatic sulfonic acid with similar properties.
p-Toluenesulfonic acid: A widely used sulfonic acid in organic synthesis.
Benzenesulfonic acid: The simplest aromatic sulfonic acid, often used as a starting material for more complex compounds.
Properties
CAS No. |
70210-32-1 |
|---|---|
Molecular Formula |
C42H38N7NaO14S2 |
Molecular Weight |
951.9 g/mol |
IUPAC Name |
sodium;3-benzamido-4-hydroxy-5-[[1-[4-[4-[[2-[(2-hydroxy-5-methylsulfonylphenyl)diazenyl]-3-oxobutanoyl]amino]-3-methoxyphenyl]-2-methoxyanilino]-1,3-dioxobutan-2-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C42H39N7O14S2.Na/c1-22(50)37(48-46-31-19-27(64(5,57)58)13-16-34(31)52)41(55)43-29-14-11-25(17-35(29)62-3)26-12-15-30(36(18-26)63-4)44-42(56)38(23(2)51)49-47-33-21-28(65(59,60)61)20-32(39(33)53)45-40(54)24-9-7-6-8-10-24;/h6-21,37-38,52-53H,1-5H3,(H,43,55)(H,44,56)(H,45,54)(H,59,60,61);/q;+1/p-1 |
InChI Key |
ALJYWCSPZXLTDA-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)C(C(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)C(C(=O)C)N=NC3=C(C=CC(=C3)S(=O)(=O)C)O)OC)OC)N=NC4=CC(=CC(=C4O)NC(=O)C5=CC=CC=C5)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one](/img/structure/B14461648.png)
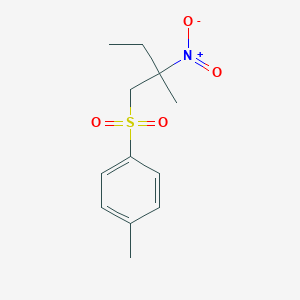

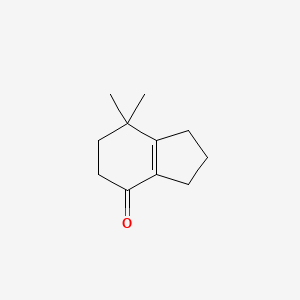

![N,N-Diethyl-4-[2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline](/img/structure/B14461674.png)

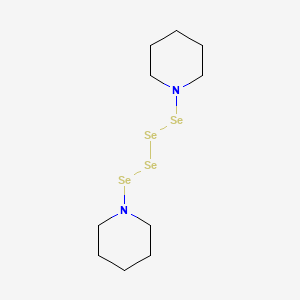
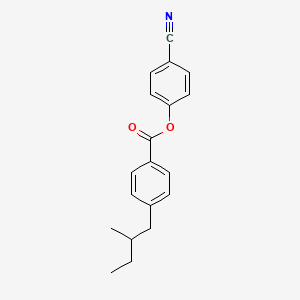

![(E)-N-(4-Ethoxyphenyl)-1-[4-(heptyloxy)phenyl]methanimine](/img/structure/B14461698.png)
